(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various heterocyclic compounds that share structural similarities with the given compound, aiming to explore their potential applications in medicinal chemistry and materials science. For example, studies have reported the synthesis and characterization of pyrazole and thiophene derivatives, highlighting their relevance in developing new pharmacological agents and materials with specific properties (Cetin et al., 2021; Swarnkar et al., 2014). These efforts involve detailed synthetic routes, including microwave-assisted methods for efficiency, and comprehensive analytical techniques for structural elucidation.
Biological Activities
The related compounds have been evaluated for a variety of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects. For instance, pyrazole derivatives have shown promise in antimicrobial screening, indicating their potential as lead compounds for developing new antimicrobial agents (Mumtaz et al., 2015). Moreover, certain derivatives have demonstrated significant enzyme inhibitory activities, suggesting their utility in designing inhibitors for specific enzymes related to disease pathways (Cetin et al., 2021).
Molecular Docking and Anticancer Activity
Molecular docking studies complement the biological evaluations by predicting the binding affinity and mode of action of these compounds within target proteins. This approach has been instrumental in identifying compounds with potential anticancer activities, guiding the rational design of more potent and selective therapeutic agents (Inceler et al., 2013). The exploration of such compounds against various cancer cell lines helps in understanding their mechanism of action and therapeutic potential.
Corrosion Inhibition
In addition to biomedical applications, some pyrazole derivatives have been investigated for their corrosion inhibition properties, demonstrating the versatility of these heterocyclic compounds in industrial applications (Yadav et al., 2015). These studies provide insights into the potential of such compounds to protect metals against corrosion, offering benefits in materials science and engineering.
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-26-19(13-18(25-26)15-5-3-2-4-6-15)22(28)27-10-7-16(8-11-27)20-23-24-21(29-20)17-9-12-30-14-17/h2-6,9,12-14,16H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASDLZKHVDFKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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